Technical Synthesis Guide: 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
Technical Synthesis Guide: 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
This guide outlines the high-fidelity synthesis of 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1171521-23-5), a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.
Executive Summary
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Target Molecule: 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
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Molecular Formula:
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Molecular Weight: 266.14 g/mol
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Core Application: Scaffold for p38 MAP kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD).
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Synthesis Strategy: A convergent [3+2] cyclocondensation of (3-bromobenzyl)hydrazine with 3-aminocrotononitrile. This route is selected for its high regioselectivity, yielding the 5-amino isomer exclusively over the 3-amino isomer.
Retrosynthetic Analysis & Strategy
The construction of the pyrazole core relies on the Knorr-type pyrazole synthesis principles. The 1,2-nitrogen bond is pre-formed in the hydrazine precursor, while the 3,4,5-carbon framework is derived from a
Strategic Disconnection
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C5-N1 Bond Formation: The primary disconnection occurs at the pyrazole N1-C5 and C3-N2 bonds.
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Precursors:
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Synthon A (Binucleophile): (3-Bromobenzyl)hydrazine.
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Synthon B (Bielectrophile): 3-Aminocrotononitrile (Diacetonitrile).
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Route Justification
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Regiocontrol: The reaction of mono-substituted hydrazines with
-aminocrotononitrile is highly regioselective. The terminal ( ) nitrogen of the hydrazine, being more nucleophilic, attacks the nitrile carbon (the most electrophilic site), directing the substituent (3-bromobenzyl) to the N1 position and the amine to the C5 position. -
Atom Economy: High. The only byproduct is ammonia (
).
Detailed Experimental Protocol
Step 1: Synthesis of (3-Bromobenzyl)hydrazine
Objective: Alkylation of hydrazine hydrate with 3-bromobenzyl bromide. Critical Control: Use a large excess of hydrazine to prevent over-alkylation (formation of symmetrical N,N-dibenzylhydrazine).
Reagents:
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3-Bromobenzyl bromide (1.0 eq)
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Hydrazine hydrate (80% or 100%, 5.0 - 10.0 eq )
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Ethanol (Absolute)[1]
Protocol:
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Setup: Charge a 3-neck round-bottom flask (RBF) with hydrazine hydrate (10.0 eq) and Ethanol (5 vol relative to bromide). Heat to 60°C.
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Addition: Dissolve 3-bromobenzyl bromide (1.0 eq) in Ethanol (2 vol). Add this solution dropwise to the stirring hydrazine solution over 60 minutes.
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Note: Slow addition into excess hydrazine favors mono-alkylation.
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Reaction: Reflux the mixture (approx. 78°C) for 2–3 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin).
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.
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Caution: Residual hydrazine is toxic. Use a bleach trap for the rotary evaporator exhaust.
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Dilute the residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
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Wash the organic layer with brine, dry over anhydrous
, and concentrate.
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Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, convert to the hydrochloride salt by adding HCl/Ether, filtering the precipitate.
Step 2: Cyclocondensation to Pyrazole
Objective: Reaction of (3-bromobenzyl)hydrazine with 3-aminocrotononitrile.
Reagents:
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(3-Bromobenzyl)hydrazine (from Step 1, 1.0 eq)
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3-Aminocrotononitrile (1.05 eq)
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Ethanol (10 vol)
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Conc. HCl (Catalytic, 0.1 eq) or Glacial Acetic Acid (0.5 eq)
Protocol:
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Mixing: In a clean RBF, dissolve (3-bromobenzyl)hydrazine (1.0 eq) in Ethanol.
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Addition: Add 3-aminocrotononitrile (1.05 eq).
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Catalysis: Add the acid catalyst (HCl or AcOH).
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Mechanistic Note: Acid catalysis promotes the protonation of the nitrile, facilitating the nucleophilic attack by the hydrazine.
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Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
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Observation: The solution typically darkens slightly. Precipitation of the product may occur upon cooling.
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Workup:
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Cool the mixture to room temperature, then to 0°C.
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If solids precipitate: Filter and wash with cold ethanol.
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If no precipitate: Evaporate solvent. Redissolve residue in minimal hot ethanol and induce crystallization, or purify via silica gel column chromatography (Eluent: 2% to 5% MeOH in DCM).
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Yield: Expected yield 65–80%.
Reaction Mechanism & Regiochemistry
The regioselectivity is governed by the electronic difference between the two nitrogens of the hydrazine and the electrophilic sites of the enaminonitrile.
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Initial Attack: The unsubstituted, terminal
of the hydrazine (more nucleophilic) attacks the nitrile carbon (most electrophilic) of the protonated 3-aminocrotononitrile. -
Amidine Formation: An intermediate amidine is formed.[2]
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Cyclization: The secondary nitrogen (bearing the benzyl group) attacks the carbonyl-equivalent carbon (the
-carbon of the original enamine), displacing ammonia/amine. -
Tautomerization: Aromatization drives the equilibrium to the stable 5-amino-pyrazole form.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Melting Point | 135–140°C (Free base)* | Capillary |
| DMSO- | ||
| MS (ESI) | LC-MS | |
| Purity | HPLC (254 nm) |
*Note: Melting points vary based on salt form (HCl salts are typically >200°C).
Safety & Handling
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Hydrazines: Potentially carcinogenic and highly toxic. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
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Benzyl Bromides: Potent lachrymators. Wear goggles and handle in a well-ventilated hood.
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3-Aminocrotononitrile: Toxic if swallowed or absorbed through skin.
References
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Sigma-Aldrich. 1-[(3-Bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride Product Sheet. CAS 1171521-23-5.[3] Link
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Beilstein J. Org. Chem. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. (Review of general synthesis methods including hydrazine + nitrile routes). Link
- Elguero, J.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 1984.
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PubChem. Compound Summary: 3-Methyl-1H-pyrazol-5-amine. (Structural analog data). Link
